N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-3-15-8-7-9-16(12-15)24-18(28)13-27-21(29)19(20-23-14(2)31-25-20)17-10-5-4-6-11-26(17)22(27)30/h7-9,12H,3-6,10-11,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIOKDTYHTVSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimido[1,6-a]azepine core, followed by the introduction of the oxadiazole ring and subsequent functional group modifications. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and molecular recognition studies.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could potentially serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can be exploited to enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide include other heterocyclic compounds with fused ring systems, such as:
- Pyrimido[1,6-a]azepines with different substituents
- Oxadiazole derivatives with various functional groups
- Other acetamide-based compounds with similar structural features
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties
Biological Activity
N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O4 |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 1775554-51-2 |
The structure includes a pyrimidine derivative fused with an oxadiazole moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the oxadiazole ring enhances its ability to interfere with cellular processes:
- Antitumor Activity : Preliminary studies indicate that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the phenyl and oxadiazole groups can enhance effectiveness against tumor cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression. For instance, compounds with similar structures have shown to inhibit Bcl-2 proteins and other anti-apoptotic factors in cancer cells .
Anticancer Properties
A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that derivatives similar to N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H... showed promising results in reducing spheroid growth and inducing apoptosis .
Case Study: Structure Activity Relationship (SAR)
Research on related compounds has revealed critical insights into how structural modifications affect biological activity:
- Phenyl Substituents : The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity. For instance, compounds with methyl substitutions at specific positions have demonstrated improved efficacy against human cancer cell lines .
- Oxadiazole Influence : The oxadiazole moiety contributes to the overall stability and bioactivity of the compound. Studies suggest that derivatives containing this ring are more effective in inducing cell death in cancerous cells compared to those without it .
Summary of Findings
The biological activity of N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo... can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antitumor | Significant cytotoxicity against cancer cells |
| Enzyme Inhibition | Potential inhibition of Bcl-2 and other targets |
| SAR Insights | Structural modifications enhance biological effects |
Q & A
Q. Optimization strategies :
- Varying solvents (e.g., acetonitrile for polar intermediates) and catalysts (e.g., zeolites for selectivity) .
- Monitoring reaction progress via TLC or HPLC to adjust reaction times .
Which analytical techniques are essential for characterizing this compound’s structure and purity?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the oxadiazole and pyrimido-azepin moieties .
- Mass Spectrometry (MS) : Validates molecular weight and detects impurities .
- High-Resolution MS (HRMS) : Resolves isotopic patterns for elemental composition .
Q. Advanced :
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment .
- FT-IR spectroscopy to track functional groups like carbonyls (1,3-dioxo groups at ~1700 cm⁻¹) .
How can researchers design experiments to evaluate its biological activity while minimizing assay variability?
Q. Basic
- In vitro screening : Use standardized cell lines (e.g., HEK293 or HepG2) for cytotoxicity or enzyme inhibition assays .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .
Q. Advanced :
- Orthogonal assays : Validate hits using both fluorescence-based and radiometric assays (e.g., kinase activity) .
- Proteomics profiling : Identify off-target effects via affinity pulldown combined with LC-MS/MS .
What methodologies resolve contradictions in bioactivity data across different studies?
Q. Advanced
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables like cell passage number or serum content .
- Control experiments : Replicate studies with identical lot numbers of reagents and standardized protocols .
- Structural analogs : Test derivatives (e.g., halogen-substituted oxadiazoles) to isolate SAR trends .
How can computational modeling predict its pharmacological targets and optimize lead compounds?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like kinases or GPCRs .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. ethyl groups) with activity using Random Forest algorithms .
What strategies enhance synthetic yield while minimizing byproducts?
Q. Advanced
- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., solvent polarity, temperature gradients) .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 120°C) .
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
How do structural modifications influence its stability under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .
- Metabolic stability : Incubate with liver microsomes (human or rodent) and monitor via LC-MS for CYP450-mediated oxidation .
- Salt formation : Improve solubility and shelf-life by forming hydrochloride or mesylate salts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
